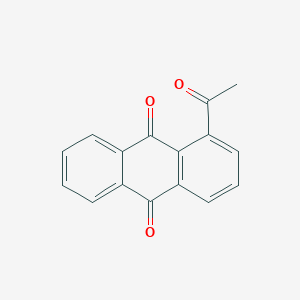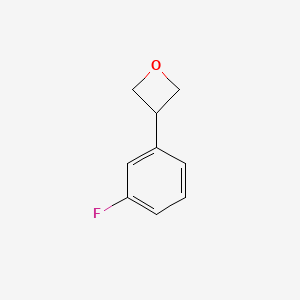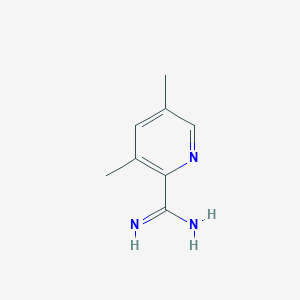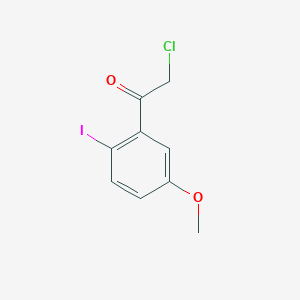![molecular formula C53H98NNaO11P+ B13129553 16,18,22-Trioxa-13-aza-17-phosphatetracontanoicacid,17-hydroxy-12,23-dioxo-20-[[(9Z)-1-oxo-9-octadecenyl]oxy]-,17-oxide,monosodiumsalt,(20R,31Z)-](/img/structure/B13129553.png)
16,18,22-Trioxa-13-aza-17-phosphatetracontanoicacid,17-hydroxy-12,23-dioxo-20-[[(9Z)-1-oxo-9-octadecenyl]oxy]-,17-oxide,monosodiumsalt,(20R,31Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
16,18,22-Trioxa-13-aza-17-phosphatetracontanoicacid,17-hydroxy-12,23-dioxo-20-[[(9Z)-1-oxo-9-octadecenyl]oxy]-,17-oxide,monosodiumsalt,(20R,31Z)- is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, oxo, and phosphonate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 16,18,22-Trioxa-13-aza-17-phosphatetracontanoicacid involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common reagents used in the synthesis include phosphoric acid derivatives, organic solvents, and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are carefully controlled to optimize the production process, including temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
16,18,22-Trioxa-13-aza-17-phosphatetracontanoicacid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxo derivatives.
Reduction: Reduction reactions can convert oxo groups to hydroxyl groups.
Substitution: Functional groups in the compound can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions, such as temperature and pH, are adjusted to achieve the desired products.
Major Products Formed
Aplicaciones Científicas De Investigación
16,18,22-Trioxa-13-aza-17-phosphatetracontanoicacid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential role in biological processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of specialized materials and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of 16,18,22-Trioxa-13-aza-17-phosphatetracontanoicacid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 16,18,22-Trioxa-6,13-diaza-17-phosphaoctatriacontanoic acid
- Sodium 17-hydroxy-12,23-dioxo-20-(palmitoyloxy)-16,18,22-trioxa-13-aza-17-phosphaoctatriacontanoic acid
Uniqueness
16,18,22-Trioxa-13-aza-17-phosphatetracontanoicacid stands out due to its unique combination of functional groups and its specific molecular structure. This uniqueness contributes to its diverse range of applications and its potential for further research and development.
Propiedades
Fórmula molecular |
C53H98NNaO11P+ |
|---|---|
Peso molecular |
979.3 g/mol |
Nombre IUPAC |
sodium;12-[2-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxyethylamino]-12-oxododecanoic acid |
InChI |
InChI=1S/C53H98NO11P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-31-35-39-43-52(58)62-47-49(65-53(59)44-40-36-32-26-24-22-20-18-16-14-12-10-8-6-4-2)48-64-66(60,61)63-46-45-54-50(55)41-37-33-29-27-28-30-34-38-42-51(56)57;/h17-20,49H,3-16,21-48H2,1-2H3,(H,54,55)(H,56,57)(H,60,61);/q;+1/b19-17-,20-18-;/t49-;/m1./s1 |
Clave InChI |
AHHCDNFLXOEQMC-VXILFBGRSA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCCCCCCCCCC(=O)O)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+] |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCCCCCCCCCC(=O)O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


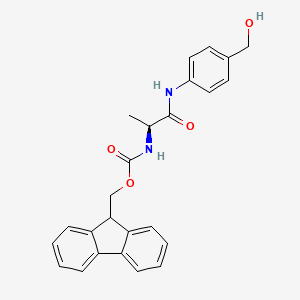
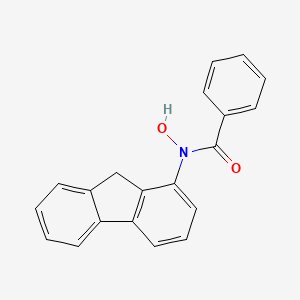

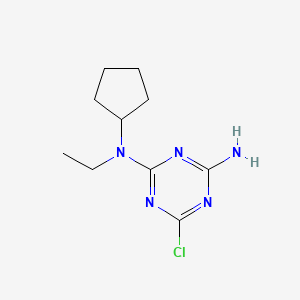


![7-chloro-N'-hydroxy-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboximidamide](/img/structure/B13129509.png)
![4-Chloro-7-ethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13129513.png)
![(S)-2-((2-(Dimethoxymethyl)-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)methyl)hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13129522.png)
![Benzoicacid,4-[3-(1,3-dioxolan-2-yl)propyl]-,ethylester](/img/structure/B13129525.png)
